molecular formula C11H13BrO B13936869 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol

8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol

Cat. No.: B13936869
M. Wt: 241.12 g/mol
InChI Key: HWINCPANJKJZTB-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is a brominated derivative of 1-naphthalenol This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position of the tetrahydronaphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol typically involves the bromination of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenone.

    Reduction: Formation of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

8-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C11H13BrO/c1-11(13)7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,13H,3,5,7H2,1H3

InChI Key

HWINCPANJKJZTB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C(=CC=C2)Br)O

Origin of Product

United States

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